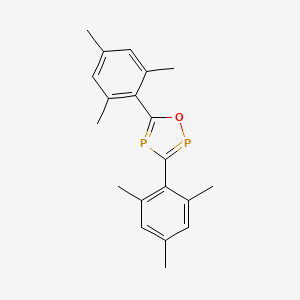
3,5-Dimesityl-1,2,4-oxadiphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimesityl-1,2,4-oxadiphosphole is a novel heterocyclic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two phosphorus atoms and one oxygen atom within a five-membered ring structure. The mesityl groups attached to the phosphorus atoms provide steric hindrance, which influences the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimesityl-1,2,4-oxadiphosphole typically involves the vacuum thermolysis of Me₃SiP=C(OSiMe₃)C₆H₂Me₃-2,4,6. This reaction produces the desired compound, which can then react with tri-tert-butylazete to form fused polycyclic derivatives . The reaction conditions often include high temperatures and the presence of specific catalysts to facilitate the formation of the oxadiphosphole ring.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimesityl-1,2,4-oxadiphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxides, phosphines, and substituted derivatives of this compound. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
3,5-Dimesityl-1,2,4-oxadiphosphole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.
Mechanism of Action
The mechanism of action of 3,5-Dimesityl-1,2,4-oxadiphosphole involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which are crucial in many biological and industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Azaphosphetidine 2-oxides: These compounds are similar in structure but contain nitrogen atoms instead of oxygen.
β-Phospholactams: These are phosphorus analogs of β-lactams and share similar reactivity patterns.
β-Thiophospholactams: These compounds contain sulfur atoms and exhibit different chemical properties compared to oxadiphospholes.
Uniqueness
3,5-Dimesityl-1,2,4-oxadiphosphole is unique due to the presence of mesityl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.
Properties
CAS No. |
224293-80-5 |
|---|---|
Molecular Formula |
C20H22OP2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3,5-bis(2,4,6-trimethylphenyl)-1,2,4-oxadiphosphole |
InChI |
InChI=1S/C20H22OP2/c1-11-7-13(3)17(14(4)8-11)19-21-23-20(22-19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
DTZBRRVBGRHCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=PC(=PO2)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
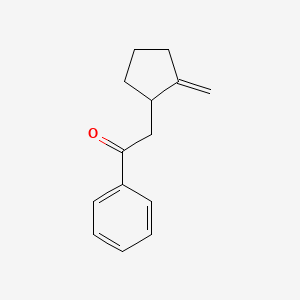
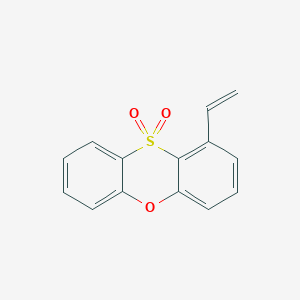
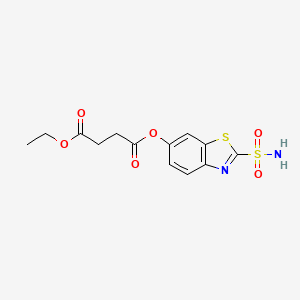
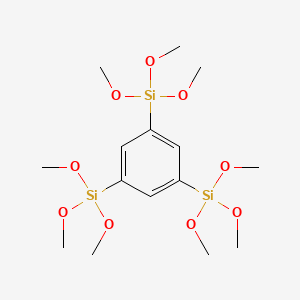
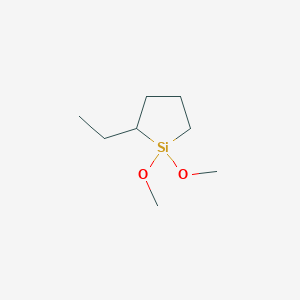
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
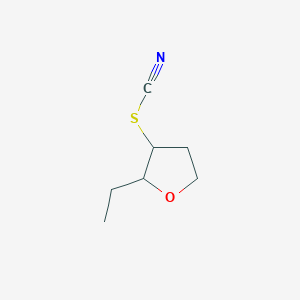
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
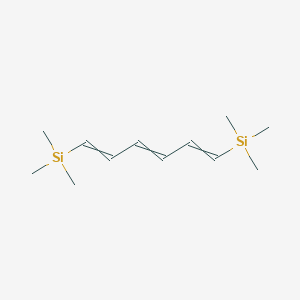
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
